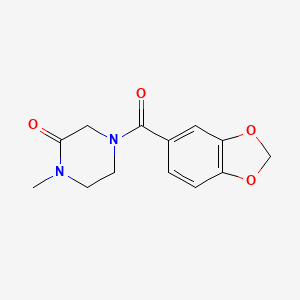![molecular formula C28H32N4O6 B5185408 1-(4-ETHOXYPHENYL)-3-{4-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE](/img/structure/B5185408.png)
1-(4-ETHOXYPHENYL)-3-{4-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ETHOXYPHENYL)-3-{4-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes ethoxyphenyl groups and pyrrolidine-2,5-dione moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYPHENYL)-3-{4-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the ethoxyphenyl derivatives, followed by the formation of the pyrrolidine-2,5-dione core. Key steps include:
Formation of Ethoxyphenyl Derivatives: Ethoxybenzene is subjected to nitration, reduction, and subsequent functional group transformations to yield 4-ethoxyphenyl intermediates.
Pyrrolidine-2,5-Dione Formation: The ethoxyphenyl intermediates are reacted with maleic anhydride under controlled conditions to form the pyrrolidine-2,5-dione core.
Coupling Reactions: The final step involves coupling the pyrrolidine-2,5-dione core with piperazine derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-ETHOXYPHENYL)-3-{4-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The ethoxyphenyl groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The pyrrolidine-2,5-dione core can be reduced to form pyrrolidine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, reduced pyrrolidine compounds, and substituted ethoxyphenyl derivatives.
Applications De Recherche Scientifique
1-(4-ETHOXYPHENYL)-3-{4-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-(4-ETHOXYPHENYL)-3-{4-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The ethoxyphenyl groups and pyrrolidine-2,5-dione core are believed to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDINE: Shares the pyrrolidine-2,5-dione core but lacks the piperazine moiety.
4-ETHOXYPHENYL-PIPERAZINE: Contains the ethoxyphenyl and piperazine groups but lacks the pyrrolidine-2,5-dione core.
Uniqueness
1-(4-ETHOXYPHENYL)-3-{4-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE is unique due to its combination of ethoxyphenyl, piperazine, and pyrrolidine-2,5-dione moieties
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O6/c1-3-37-21-9-5-19(6-10-21)31-25(33)17-23(27(31)35)29-13-15-30(16-14-29)24-18-26(34)32(28(24)36)20-7-11-22(12-8-20)38-4-2/h5-12,23-24H,3-4,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBDTNBBHXXDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC=C(C=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3-methoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B5185329.png)
![(5E)-1-(4-bromophenyl)-5-[3-methoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5185340.png)

![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185369.png)
![7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5185371.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5185376.png)
![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B5185396.png)


![ethyl 2-[(5E)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5185409.png)
![2-[(2-Methyl-3-propan-2-yloxycarbonyl-1-benzofuran-5-yl)oxy]propanoic acid](/img/structure/B5185413.png)

![2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-methylsulfanylbenzamide](/img/structure/B5185419.png)

